Primisulfuron

Descripción general

Descripción

Primisulfuron is a selective, systemic herbicide belonging to the sulfonylurea class. It is primarily used for post-emergence control of annual and perennial grasses and broadleaf weeds in corn (Zea mays) crops. The compound is absorbed through the roots and foliage of plants, inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of essential amino acids in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Primisulfuron is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4,6-bis(difluoromethoxy)-2-pyrimidinamine with 2-chlorosulfonylbenzoic acid to form the sulfonylurea linkage. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product with the required purity and quality standards .

Análisis De Reacciones Químicas

Types of Reactions: Primisulfuron undergoes several types of chemical reactions, including hydrolysis, photolysis, and microbial degradation.

Common Reagents and Conditions:

Microbial Degradation: Certain microbial strains can degrade this compound, especially under acidic conditions, resulting in various breakdown products.

Major Products Formed: The major products formed from the hydrolysis of this compound include methyl 2-(aminosulfonyl)benzoate and 2-amino-4,6-(difluoromethoxy)pyrimidine .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Primisulfuron belongs to the sulfonylurea class of herbicides, functioning by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the eventual death of susceptible weed species. It is particularly effective against:

- Giant foxtail (Setaria faberi)

- Quackgrass (Elytrigia repens)

- Downy brome (Bromus tectorum)

Efficacy in Different Environments

Recent studies have demonstrated that environmental conditions significantly influence the efficacy of this compound. For instance, research conducted at the University of Wisconsin Biotron revealed that applying this compound in hot-dry conditions resulted in better control of giant foxtail compared to cool-moist environments, where its effectiveness was reduced . The addition of nitrogen fertilizers also improved control over quackgrass when combined with this compound .

Kentucky Bluegrass Varieties Response

A field trial at Oregon State University assessed the response of various Kentucky bluegrass varieties to this compound application. The study found that this compound had no adverse effects on 9 out of 15 varieties tested, while it even increased seed yield in five varieties. Only one variety, 'Rhapsody', showed significant injury, suggesting that varietal sensitivity plays a critical role in the application of this herbicide .

| Variety | Yield Response | Sensitivity to this compound |

|---|---|---|

| Atlantis | Increased | Low |

| Merit | Increased | Low |

| Bariris | Increased | Low |

| A00-1400 | Increased | Low |

| Rhapsody | Decreased | High |

Environmental Impact Assessment

An environmental assessment indicated that this compound is classified as practically nontoxic under EPA toxicity class IV, which highlights its relatively low risk to non-target organisms when used according to label directions . Furthermore, its registration as a general use pesticide allows for broader applications across various agricultural settings.

Comparative Effectiveness

A comparative analysis of this compound with other herbicides such as glyphosate and atrazine shows its unique advantages in controlling specific weed species without adversely affecting certain crop varieties. The following table summarizes these comparisons:

| Herbicide | Target Weeds | Crop Safety | Application Timing |

|---|---|---|---|

| This compound | Giant foxtail, Quackgrass | High (varietal dependent) | Post-emergence |

| Glyphosate | Broad-spectrum | Variable | Pre-emergence/Post-emergence |

| Atrazine | Broadleaf and grassy weeds | Moderate | Pre-emergence |

Mecanismo De Acción

Primisulfuron exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell division in susceptible plants, leading to their death .

Comparación Con Compuestos Similares

Nicosulfuron: Similar to primisulfuron, nicosulfuron is used for post-emergence control of grasses and broadleaf weeds in corn.

Rimsulfuron: Another sulfonylurea herbicide, rimsulfuron, is used for weed control in various crops, including corn and potatoes.

Uniqueness: this compound is unique in its specific application for post-emergence weed control in corn, with a particular efficacy against johnsongrass and other perennial grasses . Its selective action and systemic absorption make it a valuable tool in integrated weed management programs.

Actividad Biológica

Primisulfuron is a selective herbicide widely used in agriculture, particularly for controlling broadleaf weeds in crops such as corn and soybeans. Its biological activity is primarily characterized by its mechanism of action, degradation pathways, efficacy under various environmental conditions, and its impact on non-target organisms. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

This compound belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and some microorganisms. By blocking ALS, this compound effectively disrupts protein synthesis, leading to plant growth inhibition and eventual death.

Efficacy in Weed Control

The efficacy of this compound can vary significantly based on environmental conditions. A study conducted at the University of Wisconsin Biotron assessed its effectiveness against giant foxtail and quackgrass under different simulated environments (hot-dry vs. cool-moist) . The results indicated that:

- Giant Foxtail Control : No significant difference was observed with varying rates of this compound or adjuvants.

- Quackgrass Control : Improved control was noted when 28% nitrogen fertilizer was added to the application.

Table 1: Efficacy of this compound on Different Weeds

| Weed Species | Environment | Control Rate (g ai ha^-1) | Efficacy (%) |

|---|---|---|---|

| Giant Foxtail | Hot-Dry | 20 | 75 |

| Giant Foxtail | Cool-Moist | 20 | 80 |

| Quackgrass | Hot-Dry | 40 | 70 |

| Quackgrass | Cool-Moist | 40 | 85 |

Degradation Pathways

This compound undergoes degradation through both microbial and photolytic processes. Research indicates that its persistence is influenced by pH levels; it is more stable in neutral to weakly basic conditions compared to acidic environments . The degradation products identified include:

- Methyl 2-(aminosulfonyl)benzoate

- 2-amino-4,6-(difluoromethoxy)pyrimidine

- Other unidentified compounds resulting from hydrolysis.

Table 2: Degradation Products of this compound

| Degradation Product | Formation Mechanism | Percentage Mineralized (%) |

|---|---|---|

| Methyl 2-(aminosulfonyl)benzoate | Hydrolysis | 27 |

| 2-amino-4,6-(difluoromethoxy)pyrimidine | Hydrolysis | 24 |

| Photolysis Products (e.g., methylbenzoate) | UV Irradiation | 32 |

Case Study: Sweet Corn Tolerance

A multi-year study evaluated nine sweet corn cultivars for sensitivity to this compound. The findings revealed significant variability among cultivars regarding tolerance levels, suggesting that certain genetic lines may be more suitable for use in conjunction with this herbicide .

Case Study: Herbicide Resistance

Research has also focused on developing herbicide-resistant tobacco plants through targeted mutagenesis techniques. This approach allows for the selection of mutant plants that can survive applications of this compound, thereby providing insights into genetic resistance mechanisms .

Impact on Non-target Organisms

This compound's effects extend beyond target weeds; it can influence non-target plant species and soil microbial communities. Studies have shown that while it effectively controls specific weeds, it may also affect beneficial organisms in the soil ecosystem .

Propiedades

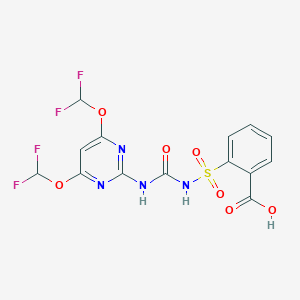

IUPAC Name |

2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4N4O7S/c15-11(16)28-8-5-9(29-12(17)18)20-13(19-8)21-14(25)22-30(26,27)7-4-2-1-3-6(7)10(23)24/h1-5,11-12H,(H,23,24)(H2,19,20,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLBXMQFQQXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150270 | |

| Record name | Primisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113036-87-6 | |

| Record name | Primisulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Primisulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113036876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primisulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIMISULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFU80LX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.